molecular formula C4H7NS B7767018 3,4-dihydro-2H-pyrrole-5-thiol

3,4-dihydro-2H-pyrrole-5-thiol

Cat. No.: B7767018
M. Wt: 101.17 g/mol
InChI Key: IMWUREPEYPRYOR-UHFFFAOYSA-N
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Description

benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS . It is a colorless, slightly viscous liquid that is not widely used in its parent form but has many derivatives that are found in commercial products and nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzothiazole can be synthesized by treating 2-mercaptoaniline with acid chlorides. The general reaction is as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC₆H₄(NH₂)SH + RC(O)Cl → C₆H₄(NH)SCR + HCl + H₂O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This reaction involves the formation of the benzothiazole ring by the cyclization of 2-mercaptoaniline with an acid chloride .

Industrial Production Methods

In industrial settings, benzothiazole is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: Benzothiazole can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagent used.

Scientific Research Applications

Benzothiazole and its derivatives have numerous applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: Benzothiazole derivatives are studied for their antimicrobial and antifungal properties.

    Medicine: Some benzothiazole derivatives are used in the development of drugs for treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used as accelerators in the vulcanization of rubber and as corrosion inhibitors.

Mechanism of Action

The mechanism of action of benzothiazole derivatives varies depending on their specific application. In general, these compounds interact with molecular targets such as enzymes, receptors, and nucleic acids. For example, in medicinal applications, benzothiazole derivatives may inhibit specific enzymes or modulate receptor activity to exert their therapeutic effects.

Comparison with Similar Compounds

Benzothiazole is structurally related to other heterocyclic compounds such as:

    Thiazole: Lacks the fused benzene ring present in benzothiazole.

    Benzoxazole: Substitutes an oxygen atom for the sulfur atom in benzothiazole.

Uniqueness

Benzothiazole’s unique structure, which includes both a benzene ring and a thiazole ring, allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its derivatives exhibit diverse biological activities, making it valuable in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

3,4-dihydro-2H-pyrrole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWUREPEYPRYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=NC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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